3,3-Diphenyl-L-alanine - 149597-92-2

3,3-Diphenyl-L-alanine

Catalog Number: EVT-248287
CAS Number: 149597-92-2
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,3-Diphenyl-L-alanine is a non-natural, sterically hindered amino acid. It is a chiral molecule, existing in both L- and D- forms. This unnatural amino acid serves as a valuable tool in scientific research, particularly in peptide chemistry and pharmacology. Due to its bulky, hydrophobic diphenylmethyl group at the β-carbon, it can significantly influence the conformational flexibility and biological activity of peptides when incorporated. []

Molecular Structure Analysis

The presence of the two phenyl rings bonded to the β-carbon creates significant steric hindrance around the amino acid backbone. This bulky side chain restricts the conformational freedom of the molecule, which can influence its interactions with other molecules and its incorporation into peptides. []

Mechanism of Action

The mechanism of action of 3,3-diphenyl-L-alanine is primarily related to its steric effects when incorporated into peptides. The bulky diphenylmethyl group can induce conformational constraints within the peptide backbone, impacting its binding affinity and selectivity towards target receptors or enzymes. This can lead to altered biological activity compared to the native peptide. []

Applications
  • Peptide Chemistry: 3,3-Diphenyl-L-alanine serves as a valuable tool in peptide chemistry for modifying the conformational properties and biological activity of peptides. []
  • Pharmacology: Researchers utilize 3,3-diphenyl-L-alanine to design and synthesize peptide analogs with improved pharmacological profiles, such as enhanced potency, selectivity, and stability. [] One study specifically examined its impact on the uterotonic, pressor, and antidiuretic activities of oxytocin and vasopressin analogs. []

Oxytocin (OT)

Relevance: The research discussed in one of the papers explores the impact of structural modifications on the pharmacological activity of neurohypophyseal hormones and their analogues . Specifically, the study investigates how incorporating bulky amino acids, such as 3,3-diphenyl-L-alanine, into the structure of oxytocin analogues affects their biological activity. This suggests a structural relationship based on the investigation of shared pharmacological pathways and potential for similar structure-activity relationships.

[Mpa1]OT

Relevance: This compound is another oxytocin analogue studied in conjunction with 3,3-diphenyl-L-alanine . The study investigates how different substitutions at positions 2 and 3, including the introduction of 3,3-diphenyl-L-alanine, affect the pharmacological properties of oxytocin analogues. This suggests a direct comparison of structural modifications and their impact on activity, implying a close structural relationship.

[Cpa1]OT

Relevance: Similar to [Mpa1]OT, this compound is studied alongside 3,3-diphenyl-L-alanine as part of an investigation into the structure-activity relationships of oxytocin analogues . The research examines how substituting positions 2 and 3, potentially with 3,3-diphenyl-L-alanine, influences the overall pharmacological profile of the resulting peptides. This suggests a direct structural comparison within a series of oxytocin analogues.

Arginine Vasopressin (AVP)

Relevance: AVP is structurally related to oxytocin, and the same research paper investigates its analogues in parallel with those of oxytocin . The study specifically explores the impact of introducing 3,3-diphenyl-L-alanine into the structure of AVP analogues, highlighting its relevance in modifying the activity of neurohypophyseal hormones. This suggests that both 3,3-diphenyl-L-alanine and AVP are investigated for their ability to modulate similar physiological pathways.

[Mpa1]AVP

Relevance: This AVP analogue is investigated alongside 3,3-diphenyl-L-alanine to determine how structural modifications influence the pharmacological activities of AVP-related peptides . This suggests a direct comparison of structural modifications and their effect on the activity of closely related peptide hormones.

[Cpa1]AVP

Relevance: Similar to [Mpa1]AVP, this compound is included in the study investigating the effects of structural modifications on AVP activity . It is examined alongside 3,3-diphenyl-L-alanine, suggesting a comparative analysis of their structural impacts on related peptide hormones.

[Val4]AVP

Relevance: This compound represents another AVP analogue modified at a different position than the ones where 3,3-diphenyl-L-alanine is introduced . The study likely includes this analogue to compare the effects of modifications at different sites within the AVP structure, providing a broader context for the impact of 3,3-diphenyl-L-alanine.

[Mpa1,Val4]AVP

Relevance: This compound represents a combination of modifications found in other AVP analogues studied alongside 3,3-diphenyl-L-alanine . Its inclusion likely aims to investigate potential additive or synergistic effects of multiple substitutions on the activity of AVP analogues.

[Cpa1,Val4]AVP

Relevance: This compound is another example of an AVP analogue with multiple modifications studied alongside 3,3-diphenyl-L-alanine . It likely serves as a comparison point to understand how combining different substitutions influences the pharmacological profile of AVP-related peptides.

AVP Analogue with α-Hydroxymethylcysteine

Relevance: This compound, while not explicitly named, is directly mentioned in the research paper . It is significant because the study highlights that this AVP analogue, modified with a bulky amino acid similar to 3,3-diphenyl-L-alanine, exhibits altered pharmacological activities.

Dimethyl 3,3′-diphenyl-2,2′-[(S)-thiophene-2,5-diylbis(carbonylazanediyl)]dipropanoate tetrahydrofuran monosolvate

(R)-(−)-(3,3′-diphenyl-1,1′-binaphthyl)-23-crown-6 incorporating 1,4-dimethoxybenzene

[S-(R,S)]-4-[(1-(((1-(5-toluoyl)butyl)amino)carbonyl)-3,3-dimethyl-4- oxo-2-azetidinyl)oxyl]benzoic acid (L-684,-248)

Relevance: While structurally distinct from 3,3-diphenyl-L-alanine, this compound is relevant because it is a known inhibitor of LPase, an enzyme potentially targeted for novel antibacterial agents . The study investigating 3,3-diphenyl-L-alanine focuses on modifying peptide structures for potential biological activity, and the mention of L-684,-248 might indicate an interest in exploring different classes of LPase inhibitors.

Properties

CAS Number

149597-92-2

Product Name

3,3-Diphenyl-L-alanine

IUPAC Name

(2S)-2-amino-3,3-diphenylpropanoic acid

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18)/t14-/m0/s1

InChI Key

PECGVEGMRUZOML-AWEZNQCLSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N

Synonyms

3,3-Diphenyl-L-alanine;149597-92-2;(S)-2-amino-3,3-diphenylpropanoicacid;L-3,3-Diphenylalanine;3,3-Diphenylalanine;D-3,3'-Biphenylalanine;(2S)-2-amino-3,3-diphenylpropanoicacid;(S)-2-Amino-3,3-diphenyl-propionicacid;beta-Phenyl-L-phenylalanine;(S)-2-Amino-3,3-diphenylpropionicacid;beta-Phenylphenylalanine;PubChem18701;AC1L4SAO;AC1Q5QJ2;Phenylalanine,beta-phenyl-;SCHEMBL43672;L-Phenylalanine,|A-phenyl-;86998_ALDRICH;PHE042;86998_FLUKA;CTK8C5988;MolPort-001-758-819;PECGVEGMRUZOML-AWEZNQCLSA-N;AR-1L8725;CD-709

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)[O-])[NH3+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.